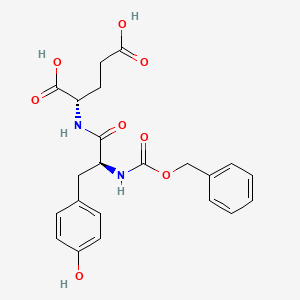
Desmethyl Prucalopride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Prucalopride typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl Prucalopride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce or modify functional groups on the benzofuran or piperidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further used in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Desmethyl Prucalopride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of Prucalopride and other related compounds.
Biology: Studied for its interactions with 5-HT4 receptors and its potential effects on gastrointestinal motility.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
Desmethyl Prucalopride exerts its effects primarily through its interaction with 5-HT4 receptors. These receptors are involved in the regulation of gastrointestinal motility. By stimulating these receptors, this compound enhances the release of neurotransmitters that promote bowel movements. This mechanism is similar to that of Prucalopride, but this compound may have different pharmacokinetic properties due to its structural differences .
Vergleich Mit ähnlichen Verbindungen
Prucalopride: The parent compound, known for its high selectivity for 5-HT4 receptors and its use in treating chronic idiopathic constipation.
Tegaserod: Another 5-HT4 receptor agonist used for similar indications but with a different safety profile.
Cisapride: A less selective 5-HT4 receptor agonist with significant cardiac side effects.
Uniqueness: Desmethyl Prucalopride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Prucalopride. These differences can be leveraged to develop new therapeutic agents with improved efficacy and safety profiles .
Eigenschaften
CAS-Nummer |
1599434-55-5 |
|---|---|
Molekularformel |
C17H24ClN3O3 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[1-(3-hydroxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C17H24ClN3O3/c18-14-10-13(16-12(15(14)19)4-9-24-16)17(23)20-11-2-6-21(7-3-11)5-1-8-22/h10-11,22H,1-9,19H2,(H,20,23) |
InChI-Schlüssel |
WGPKFPITTNLUMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)











